2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol
Overview
Description
“2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1178822-45-1 . It has a molecular weight of 223.07 and its IUPAC name is 2-(2,4-dichloro-5-fluorophenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol has been involved in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These compounds exhibit unique crystal structures, stabilized through weak intermolecular interactions, and are analyzed using Hirshfeld surface analysis to quantify these interactions (Salian et al., 2018).
Formation of Chromans
This chemical has also been used in the intramolecular nucleophilic substitutions of coordinated aryl halides, leading to the formation of chromans. Such reactions highlight its potential utility in organic synthesis and material science (Houghton, Voyle, & Price, 1980).
Molecular Studies
The molecule has been part of studies on the molecular structure of various compounds. For instance, it appears as a solvent in the analysis of two crystal forms of paroxetine hydrochloride, contributing to the understanding of this drug's crystallography (Yokota, Uekusa, & Ohashi, 1999).
Antimalarial Activity Research
In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for their antimalarial activity, demonstrating significant potential for the development of new antimalarial drugs (Werbel et al., 1986).
Photophysical Properties
Research has also delved into the photophysical properties of related chalcone derivatives. The study of absorption and fluorescence characteristics in different solvents contributes to a deeper understanding of their electronic properties, which can be pivotal in the design of new materials and sensors (Kumari et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSGBBIYHDEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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